2-methyl-2-propoxypropanoic acid
Description
2-Methyl-2-propoxypropanoic acid is a branched carboxylic acid derivative characterized by a propoxy (-OCH₂CH₂CH₃) group and two methyl (-CH₃) groups attached to the α-carbon of the carboxylic acid moiety. Its molecular formula is C₇H₁₄O₃, with a calculated molecular weight of 146.18 g/mol. The propoxy group enhances lipophilicity compared to shorter-chain alkoxy substituents (e.g., methoxy), which may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
17860-02-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-propoxypropanoic acid typically involves the esterification of 2-methylpropanoic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The ester is then hydrolyzed to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-propoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-2-propoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key physical and chemical properties of 2-methyl-2-propoxypropanoic acid and structurally related compounds, based on the provided evidence:
Key Differences and Implications
Aromatic vs. Aliphatic: 2-(2-Methoxyphenyl)-2-methylpropanoic acid incorporates a phenyl ring, enhancing aromatic interactions and likely increasing metabolic stability compared to purely aliphatic analogs.
2-(Thiophen-2-yl)propanoic acid is classified for acute toxicity (Category 4), highlighting the impact of sulfur-containing heterocycles on hazard profiles.
Functional Group Diversity: The carbamate group in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid introduces nitrogen and urethane linkages, which are absent in the target compound but critical for enzymatic interactions in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
